molecular formula C13H9BrClFOZn B14871532 2-(4'-Chloro-3'-fluorobenZyloxy)phenylZinc bromide

2-(4'-Chloro-3'-fluorobenZyloxy)phenylZinc bromide

Cat. No.: B14871532
M. Wt: 380.9 g/mol
InChI Key: LTXNKVPWHIREQH-UHFFFAOYSA-M
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Description

2-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 2-(4’-chloro-3’-fluorobenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting organozinc compound is then stabilized in THF to achieve the desired concentration of 0.25 M.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions. The organozinc reagent reacts with the boronic acid in the presence of a base to form the desired biaryl product.

    Oxidative Addition: This step involves the insertion of the palladium catalyst into the carbon-halogen bond of the organozinc reagent.

    Transmetalation: The transfer of the organic group from zinc to palladium occurs, followed by reductive elimination to form the final product.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

2-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide in cross-coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organozinc reagent.

    Transmetalation: The organic group is transferred from zinc to palladium.

    Reductive Elimination: The final product is formed by the elimination of the palladium catalyst, regenerating the active catalyst for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzyl bromide
  • 4-Chloro-3-fluorobenzyl bromide
  • 3-Chloro-4-fluorophenylboronic acid

Uniqueness

2-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide is unique due to its specific substitution pattern and the presence of both chloro and fluoro substituents. This combination enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C13H9BrClFOZn

Molecular Weight

380.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-2-fluoro-4-(phenoxymethyl)benzene

InChI

InChI=1S/C13H9ClFO.BrH.Zn/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

LTXNKVPWHIREQH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)OCC2=CC(=C(C=C2)Cl)F.[Zn+]Br

Origin of Product

United States

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